molecular formula C6H3ClFNO B577968 4-Chloro-3-fluoropicolinaldehyde CAS No. 1260878-78-1

4-Chloro-3-fluoropicolinaldehyde

Cat. No.: B577968
CAS No.: 1260878-78-1
M. Wt: 159.544
InChI Key: NFGGDPYDUVFSCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoropicolinaldehyde is an organic compound with the molecular formula C6H3ClFNO. It is a derivative of picolinaldehyde, where the hydrogen atoms at positions 4 and 3 of the pyridine ring are substituted with chlorine and fluorine atoms, respectively. This compound is known for its utility in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde. The reaction typically employs reagents such as thionyl chloride and hydrogen fluoride under controlled conditions to achieve the desired substitution .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluoropicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-3-fluoropicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluoropicolinaldehyde involves its interaction with various molecular targets. In biochemical applications, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

  • 4-Chloro-2-fluoropicolinaldehyde
  • 3-Chloro-4-fluoropicolinaldehyde
  • 4-Chloro-3-methylpicolinaldehyde

Comparison: 4-Chloro-3-fluoropicolinaldehyde is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which can be advantageous in certain synthetic applications. Compared to its analogs, it may offer better selectivity or efficiency in specific reactions .

Properties

IUPAC Name

4-chloro-3-fluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGGDPYDUVFSCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260878-78-1
Record name 4-chloro-3-fluoropyridine-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.